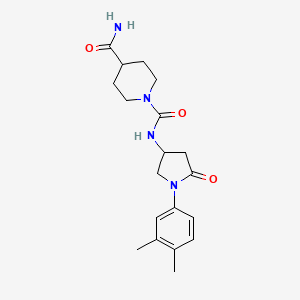
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)butan-1-one is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to the pyrazole ring, and a butanone moiety. It is typically a colorless or slightly yellow transparent liquid with a distinctive aroma and is soluble in common organic solvents such as ethanol, ether, and benzene .
Preparation Methods
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)butan-1-one generally involves a two-step process:
Formation of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol: This is achieved by reacting 1-ethyl-1H-pyrazol-4-amine with a ketone reagent.
Oxidation to this compound: The resulting ethanol derivative is then oxidized to form the desired ketone.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring allows the compound to form hydrogen bonds and participate in proton transfer processes, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)butan-1-one can be compared with other pyrazole derivatives, such as:
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine: This compound has a similar structure but with an amine group instead of a ketone.
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound has a shorter carbon chain attached to the pyrazole ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-4-6-10(13)9-7-12(5-2)11-8(9)3/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYWAIWPOZWIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN(N=C1C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylcycloheptyl)methyl]propanamide](/img/structure/B2975209.png)


![N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2975217.png)
![(2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B2975218.png)
![5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2975219.png)


![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2975226.png)
![6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2975227.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2975228.png)
![3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2975229.png)

